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For Immediate Release

[City, State] – December 13, 2025 – In the landscape of targeted cancer therapies, the

precision of a drug's mechanism of action is paramount. Ceralasertib (AZD6738), a potent and

selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, stands out for its

remarkable specificity. This guide offers an in-depth comparison of Ceralasertib's selectivity

against key related kinases, supported by experimental data and detailed methodologies to

inform researchers, scientists, and drug development professionals.

Ceralasertib is an orally bioavailable, ATP-competitive inhibitor of ATR, a critical regulator of

the DNA Damage Response (DDR).[1] Its primary role is to halt the cell cycle to allow for DNA

repair, a pathway frequently exploited by cancer cells for survival.[2] By inhibiting ATR,

Ceralasertib induces synthetic lethality in tumors with existing DNA repair deficiencies, such as

those with ATM mutations.[3][4] This targeted approach underscores the importance of a highly

selective kinase inhibitor to minimize off-target effects and enhance the therapeutic window.

Comparative Selectivity Profile of ATR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth

inhibition (GI50) values for Ceralasertib and other notable ATR inhibitors against a panel of

related kinases. Lower values are indicative of higher potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b560106?utm_src=pdf-interest
https://www.benchchem.com/product/b560106?utm_src=pdf-body
https://www.benchchem.com/product/b560106?utm_src=pdf-body
https://www.benchchem.com/product/b560106?utm_src=pdf-body
https://www.researchgate.net/figure/Kinase-inhibitor-screening-workflow-First-a-traditional-high-throughput-two-dimensional_fig13_334404567
https://www.researchgate.net/figure/Schematic-figure-of-ATM-and-ATR-signaling-DNA-damage-response-DDR-signaling-recognizes_fig1_358319369
https://www.benchchem.com/product/b560106?utm_src=pdf-body
https://www.medchemexpress.com/BAY-1895344.html
https://www.researchgate.net/figure/ATM-ATR-DNA-damage-response-pathway-Open-boxes-indicate-damage-signals-gray-boxes_fig1_221760131
https://www.benchchem.com/product/b560106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase
Ceralasertib
(AZD6738)
IC50/GI50 (nM)

Berzosertib (VE-
822) IC50 (nM)

Elimusertib (BAY
1895344) IC50 (nM)

ATR 1[5] 19[6] 7[7]

ATM >5000[8] 2600[8] 1420[3]

DNA-PK >5000[8] 18100[8] 332[3]

mTOR 5700 (GI50)[3][7] >1000[8]
~427 (61-fold

selective over ATR)[3]

PI3Kγ >5000[8] 220[8] 3270[3]

Data compiled from multiple sources. Assay conditions may vary between studies.

The data clearly demonstrates Ceralasertib's exceptional potency and selectivity for ATR.

Notably, it exhibits a high degree of selectivity against other members of the

phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ATM and DNA-PK.[3][7] A

broad kinase screen of over 400 kinases revealed that none were significantly inhibited at a 1

µM concentration of Ceralasertib.[9] The closest off-target activity was observed against

mTOR, with a GI50 of 5.7 µM, representing a substantial selectivity margin.[3][7]

Signaling Pathway and Experimental Workflow
To visually represent the scientific context and methodologies, the following diagrams have

been generated.
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General Workflow for Kinase Inhibitor Selectivity Profiling

Experimental Protocols
The determination of Ceralasertib's selectivity profile relies on robust biochemical and cell-

based assays. Below are detailed methodologies for key experiments.
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Biochemical Kinase Inhibition Assay (TR-FRET)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a

purified kinase.

Objective: To determine the IC50 value of Ceralasertib against ATR and related kinases.

Materials:

Recombinant human kinases (ATR, ATM, DNA-PK, mTOR, PI3K)

Biotinylated substrate peptide (e.g., GST-p53)

ATP

Assay buffer

Europium-labeled anti-tag antibody

Fluorescent tracer

Ceralasertib and other test compounds

384-well microplates

Procedure:

Compound Preparation: Prepare a serial dilution of Ceralasertib and other inhibitors in

DMSO.

Assay Plate Setup: Add the diluted compounds to the 384-well plate. Include controls for 0%

inhibition (DMSO) and 100% inhibition (a known potent inhibitor).

Kinase Reaction: Add a mixture of the kinase, substrate peptide, and ATP to each well to

initiate the reaction.

Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes)

to allow the reaction to proceed.
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Detection: Add a solution containing the europium-labeled antibody and the fluorescent

tracer.

Signal Reading: Read the plate on a time-resolved fluorescence reader to measure the

FRET signal.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the controls. Plot the inhibition values against the log of the compound

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Cellular p-Chk1 Inhibition Assay (Western Blot)
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of Chk1,

a direct downstream target of ATR, in a cellular context.

Objective: To determine the cellular potency of Ceralasertib in inhibiting the ATR signaling

pathway.

Materials:

Cancer cell line (e.g., HT29)

Cell culture medium and supplements

DNA damaging agent (e.g., Hydroxyurea)

Ceralasertib

Lysis buffer

Protein quantification assay (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (anti-p-Chk1 Ser345, anti-total Chk1, anti-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the

cells with a DNA damaging agent to induce ATR activity, followed by treatment with various

concentrations of Ceralasertib.

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against p-Chk1, total Chk1, and a loading

control (e.g., actin).

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Signal Detection: Add ECL substrate to the membrane and capture the chemiluminescent

signal using an imaging system.

Data Analysis: Quantify the band intensities for p-Chk1 and normalize them to the total Chk1

or loading control. Plot the normalized p-Chk1 levels against the Ceralasertib concentration

to determine the cellular IC50.
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Conclusion
The comprehensive data presented in this guide unequivocally establishes Ceralasertib as a

highly potent and selective inhibitor of ATR kinase. Its superior selectivity profile, particularly

against closely related PIKK family members, suggests a lower potential for off-target effects, a

critical attribute for a therapeutic agent. The detailed experimental protocols provided herein

offer a standardized framework for researchers to validate these findings and further explore

the therapeutic potential of Ceralasertib in various preclinical models. This information is

crucial for the continued development of ATR inhibitors as a promising class of anti-cancer

drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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